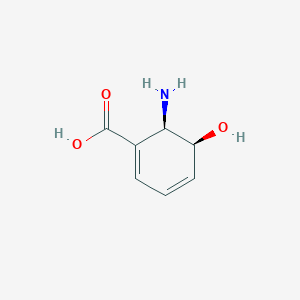

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

描述

(2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸是一种在有机化学和生物化学中具有重要意义的手性化合物。它是邻氨基苯甲酸的衍生物,具有一个羟基和一个二氢结构。该化合物以其独特的立体化学而闻名,这在其化学行为和生物活性中起着至关重要的作用。

准备方法

合成路线和反应条件: (2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸的合成通常涉及前体化合物的还原。一种常见的方法是用来自发酵乳杆菌的羰基还原酶不对称还原 2-氯-β-酮酯。 该过程包括制备含有羰基还原酶的工程细菌,然后在葡萄糖脱氢酶和氢供体存在下进行还原反应 .

工业生产方法: (2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸的工业生产可以使用生物催化过程进行放大。 使用工程细菌和酶可以实现高底物浓度、宽底物普适性和高产率,使其适合大规模生产 .

化学反应分析

反应类型: (2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 该化合物可以使用诸如高锰酸钾或三氧化铬之类的试剂在酸性条件下氧化。

还原: 还原可以在钯催化剂存在下用氢气实现。

取代: 亲核取代反应可以在碱(如氢氧化钠)存在下与卤代衍生物发生。

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生醌型结构,而还原可以产生完全饱和的衍生物。

科学研究应用

(2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸在科学研究中具有多种应用:

化学: 它被用作复杂有机分子合成的手性构件。

生物学: 研究该化合物在代谢途径和酶相互作用中的作用。

医药: 研究探索它作为具有抗炎和抗氧化特性的药物前体的潜力。

作用机制

(2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸的作用机制涉及它与特定分子靶点和途径的相互作用。它可以作为酶的抑制剂或激活剂,这取决于其结构构型。 羟基和手性中心在其对靶蛋白的结合亲和力和特异性中起着至关重要的作用 .

类似化合物:

- (2S,3S)-2,3-二溴-3-苯基丙酸

- (2S,3S)-2-氮杂基-3-甲基-戊二酸

比较: 与这些类似的化合物相比,(2S,3S)-反式-2,3-二氢-3-羟基邻氨基苯甲酸因其特定的立体化学和羟基的存在而独一无二。 这种结构差异赋予了独特的化学反应性和生物活性,使其成为各个研究领域的宝贵化合物 .

相似化合物的比较

- (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid

- (2S,3S)-2-azanyl-3-methyl-pentanedioic acid

Comparison: Compared to these similar compounds, (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is unique due to its specific stereochemistry and the presence of a hydroxyl group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

生物活性

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid, commonly referred to as a derivative of cyclohexa-1,3-diene, has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound exhibits a chiral configuration that significantly influences its reactivity and interaction with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- CAS Number : 38127-17-2

Structure

The compound's structure features a cyclohexene ring with hydroxyl and amino functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 38127-17-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within metabolic pathways. The presence of the hydroxyl group enhances its binding affinity to target proteins, allowing it to function as both an inhibitor and an activator depending on the context.

Key Biological Activities

- Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines in a dose-dependent manner. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid | Hydroxyl and amino groups | Antioxidant and anti-inflammatory |

| (2S,3S)-2-Azanyl-3-methyl-pentanedioic Acid | Carboxyl groups | Limited data on biological activity |

| (2S,3S)-2,3-Dibromo-3-phenylpropanoic Acid | Bromine substituents | Known for anti-cancer properties |

常见问题

Basic Research Questions

Q. How is (5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid biosynthesized in microbial systems?

- Answer: The compound is produced via the enzymatic hydrolysis of (2S)-2-amino-4-deoxychorismate by the enzyme trans-2,3-dihydro-3-hydroxyanthranilic acid synthase (EC 3.3.2.15). This reaction, catalyzed in Pseudomonas aeruginosa, yields the compound alongside pyruvate and is critical in phenazine biosynthesis, a pathway linked to microbial secondary metabolism . Key reaction conditions include aqueous environments at neutral pH and ambient temperatures. Researchers should verify enzyme activity using HPLC or LC-MS to monitor substrate depletion and product formation.

Q. What synthetic strategies are employed for laboratory-scale preparation of this compound?

- Answer: A practical synthesis route avoids hazardous reagents like azides. For example, Corey’s method for analogous cyclohexene derivatives involves:

Step 1: Protecting group strategies (e.g., tert-butyl or nosyl groups) to stabilize reactive amines.

Step 2: Cycloaddition or ring-opening reactions to form the cyclohexene backbone.

Step 3: Hydrolysis under mild acidic conditions to yield the carboxylic acid moiety.

Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products . Purity is assessed via NMR (¹H/¹³C) and chiral HPLC to confirm stereochemistry.

Q. What spectroscopic techniques are used to characterize this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexene backbone, amino, and hydroxyl groups. Key signals include downfield shifts for the carboxylic acid (δ ~170 ppm in ¹³C) and coupling constants for diene protons.

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 184.0974 for C₈H₁₀NO₃).

- IR Spectroscopy: Broad O-H stretches (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) are observed.

These methods align with protocols used in catalytic studies of structurally related β-amino acids .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its catalytic efficacy in asymmetric reactions?

- Answer: The (5S,6S) configuration enables precise transition-state interactions in Knoevenagel and aldol reactions. For example:

- Knoevenagel: The amino group acts as a base, deprotonating active methylene compounds, while the hydroxyl stabilizes intermediates via hydrogen bonding.

- Aldol: The compound facilitates enamine formation, with the cyclohexene ring enforcing stereoselectivity.

Comparative studies with the 3,4-trans-CHA isomer show >80% enantiomeric excess (ee) for (5S,6S) in aldol adducts, attributed to its rigid chair-like conformation .

Q. What role does this compound play in enzyme kinetics studies of EC 3.3.2.15?

- Answer: As a product of EC 3.3.2.15, it serves as a biomarker for enzyme activity assays. Researchers use:

- Kinetic Parameters: Measure and using spectrophotometric detection of pyruvate (λ = 340 nm via lactate dehydrogenase coupling).

- Inhibition Studies: Test competitive inhibitors (e.g., chorismate analogs) to probe the enzyme’s active site.

Data from P. aeruginosa cultures indicate a of 12 ± 2 µM for (2S)-2-amino-4-deoxychorismate .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Answer: Density Functional Theory (DFT) calculations predict:

- Transition States: Geometry optimization reveals favorable hydrogen-bonding networks between the catalyst and substrates.

- Enantioselectivity: Molecular dynamics simulations correlate the (5S,6S) configuration with lower activation energies (ΔΔG‡ ~3 kcal/mol) compared to isomers.

These models guide experimental design, such as solvent selection (e.g., toluene vs. water) to stabilize key intermediates .

属性

IUPAC Name |

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTXTLKLSHACSS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。